molecular formula C10H6F3N B2522901 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 51791-29-8

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2522901
CAS No.: 51791-29-8
M. Wt: 197.16
InChI Key: KOVQKDRPQUROPC-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16. The purity is usually 95%.
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Scientific Research Applications

Divergent Synthesis and Catalysis

A study by Fei Wang et al. (2018) demonstrates the ligand-controlled system enabling regioselective trifluoromethylcyanation of 1,3-enynes to access a variety of CF3-containing tri- and tetrasubstituted allenyl nitriles. This showcases a novel functionalization method of 1,3-enynes via radicals with broad substrate scope and excellent functional group compatibility, highlighting its potential in developing catalytic systems for selectivity control in radical and organometallic chemistry Fei Wang et al., 2018.

Organometallic Complexes and Luminescence

Research by M. Wolff et al. (2013) focuses on tricarbonylrhenium complexes from 2-pyridyl-1,2,3-triazole ligands with a 4-substituted phenyl arm, exploring their synthesis and electronic properties. The study underscores the influence of substituents on the complexes' geometry and electronic properties, which could impact their application in luminescent materials or catalysis M. Wolff et al., 2013.

Polymer Science and Material Properties

An article by G. ten Brink et al. (2001) discusses selenium-catalyzed Baeyer-Villiger reactions with hydrogen peroxide, forming compounds like bis[3,5-bis(trifluoromethyl)phenyl] diselenide. This work contributes to the understanding of catalytic oxidation reactions in polymer and material science, suggesting potential applications in the development of novel materials with specific functionalities G. ten Brink et al., 2001.

Electro-Optical and Charge-Transport Properties

A detailed quantum chemical investigation by A. Irfan et al. (2015) on compound trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN) revealed its structural, electro-optical, and charge-transport properties. This study provides insights into the molecular geometries and electronic properties, suggesting its utility as an efficient hole-transport material, which is crucial for applications in optoelectronic devices A. Irfan et al., 2015.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

Properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVQKDRPQUROPC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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